molecular formula C13H12O6 B1420012 ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate CAS No. 62849-03-0

ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

Cat. No. B1420012
CAS RN: 62849-03-0
M. Wt: 264.23 g/mol
InChI Key: ZYJILSFACFQGEV-UHFFFAOYSA-N
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Description

The compound “ethyl 3-[4-(2H-1,3-benzodioxol-5-yl)cyclohexyl]propanoate” is a chemical compound with the formula C18H24O4 . It contains a total of 48 bonds, including 24 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aliphatic ester, and 2 aromatic ethers .


Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. For instance, the ethyl 3-[4-(2H-1,3-benzodioxol-5-yl)cyclohexyl]propanoate molecule contains a total of 48 bonds .

Scientific Research Applications

    Application in Oncology

    • Field : Medical Science, specifically Oncology .
    • Summary : An amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, has been found to be effective in killing tumor cells under glucose starvation .
    • Method : The compound was tested for its selective toxicity towards glucose-starved tumor cells .
    • Results : The compound was found to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells. This suggests that the compound could have potential antitumor activity for the treatment of glucose-starved tumors .

    Application in Organic Synthesis

    • Field : Chemistry, specifically Organic Synthesis .
    • Summary : A compound, N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, has been synthesized using a Claisen–Schmidt reaction .
    • Method : The synthesis involved a cascade reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone to give an intermediate compound. This was then reacted with piperonal using a KOH solution as a catalyst in ethanol, under ultrasonic irradiation .
    • Results : The resulting compound may be of interest for later studies of bioactivity, given the wide range of biological activities reported for quinoline derivatives .

    Application in Chemical Structure Analysis

    • Field : Chemistry, specifically Chemical Structure Analysis .
    • Summary : The compound “Ethyl 3-[4-(2H-1,3-benzodioxol-5-yl)cyclohexyl]propanoate” is structurally similar to “ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate”. It has been analyzed for its chemical structure .
    • Method : The chemical structure of the compound was analyzed using various techniques, including molecular formula determination, bond analysis, and 2D and 3D chemical structure imaging .
    • Results : The compound was found to contain a total of 48 bonds, including 24 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), and 2 ethers (aromatic) .

    Application in Organic Synthesis

    • Field : Chemistry, specifically Organic Synthesis .
    • Summary : “Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” is another compound related to “ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate”. It has been analyzed for its chemical structure .
    • Method : The compound’s structure was analyzed using various techniques, including molecular formula determination, bond analysis, and 2D and 3D chemical structure imaging .
    • Results : The compound was found to contain a double bond and an acrylate group .

    Application in Chemical Structure Analysis

    • Field : Chemistry, specifically Chemical Structure Analysis .
    • Summary : The compound “Ethyl 3-[4-(2H-1,3-benzodioxol-5-yl)cyclohexyl]propanoate” is structurally similar to “ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate”. It has been analyzed for its chemical structure .
    • Method : The chemical structure of the compound was analyzed using various techniques, including molecular formula determination, bond analysis, and 2D and 3D chemical structure imaging .
    • Results : The compound was found to contain a total of 48 bonds, including 24 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), and 2 ethers (aromatic) .

    Application in Organic Synthesis

    • Field : Chemistry, specifically Organic Synthesis .
    • Summary : “Ethyl 3-(1,3-benzodioxol-5-yl)acrylate” is another compound related to “ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate”. It has been analyzed for its chemical structure .
    • Method : The compound’s structure was analyzed using various techniques, including molecular formula determination, bond analysis, and 2D and 3D chemical structure imaging .
    • Results : The compound was found to contain a double bond and an acrylate group .

Future Directions

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . This suggests potential future directions in the development of new compounds with the 1,3-benzodioxol-5-yl group for anticancer activity.

properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-2-17-13(16)10(15)6-9(14)8-3-4-11-12(5-8)19-7-18-11/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJILSFACFQGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2H-1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

CAS RN

62849-03-0
Record name ethyl 4-(1,3-dioxaindan-5-yl)-2,4-dioxobutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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